Oratecan - 100286-90-6; 136572-09-3

Oratecan

Catalog Number: EVT-3080707
CAS Number: 100286-90-6; 136572-09-3
Molecular Formula: C33H39ClN4O6
Molecular Weight: 623.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oratecan is classified as an anticancer drug, specifically targeting solid tumors. Its molecular formula is C33H39ClN4O6C_{33}H_{39}ClN_{4}O_{6}, and it has a molecular weight of approximately 623.1 g/mol. The compound is being investigated for treating various cancers, including colorectal, gastroesophageal, pancreatic, and ovarian cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oratecan involves a straightforward reaction between irinotecan and encequidar methanesulfonate. The process typically follows a dose-escalation design in clinical settings, where patients receive escalating doses of irinotecan (from 20 to 320 mg/m²) alongside a fixed dose of encequidar methanesulfonate (15 mg) every 21 days. This method aims to optimize the therapeutic window and minimize adverse effects.

Chemical Reactions Analysis

Reactions and Technical Details

Oratecan undergoes various chemical reactions that are essential for its activation and efficacy:

  • Oxidation: Irinotecan can be oxidized to form its active metabolite, SN-38, which exhibits significantly higher cytotoxicity compared to irinotecan itself.
  • Reduction: While less common, reduction reactions may occur under specific conditions.
  • Substitution: Irinotecan can also participate in substitution reactions, particularly in the presence of nucleophiles such as carboxylesterase enzymes found in the liver and intestines.

These reactions are crucial for the activation of Oratecan and its subsequent therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for Oratecan primarily revolves around the conversion of irinotecan into SN-38 within the body. This conversion occurs through enzymatic hydrolysis facilitated by carboxylesterases. Once activated, SN-38 binds to DNA topoisomerase I, leading to the formation of DNA breaks during replication. This action ultimately triggers apoptotic pathways in cancer cells, thereby inhibiting tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oratecan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability data indicate that Oratecan maintains its integrity under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for understanding how Oratecan behaves in biological systems and its formulation for therapeutic use.

Applications

Scientific Uses

Oratecan's primary application lies within oncology research. It is being studied for its effectiveness against various solid tumors due to its enhanced delivery mechanism provided by encequidar methanesulfonate. Current research focuses on optimizing dosing regimens and evaluating safety profiles in clinical trials . Additionally, innovative approaches such as in vivo synthesis of anticancer drugs using metal catalysts are being explored to enhance the efficacy of compounds like Oratecan by assembling them directly at tumor sites .

Development and Rationale of Oratecan as a Combinatorial Chemotherapeutic Agent

Historical Context of Irinotecan Repurposing in Oral Formulations

Irinotecan hydrochloride, a topoisomerase I (Top1) inhibitor, has been a cornerstone of intravenous (IV) chemotherapy for colorectal and pancreatic cancers since the 1990s [3]. Its active metabolite, SN-38, exerts potent cytotoxicity by stabilizing DNA-Top1 cleavage complexes, leading to irreversible DNA damage during replication or transcription [3]. However, IV administration presents significant limitations: systemic toxicity (e.g., neutropenia, diarrhea), the need for clinical infrastructure, and variable conversion efficiency of the prodrug irinotecan to SN-38 [3] [7].

The concept of oral irinotecan emerged to enhance patient convenience and maintain sustained therapeutic SN-38 exposure. Early attempts faced formidable barriers due to intestinal P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter highly expressed in enterocytes. P-gp actively pumps irinotecan and SN-38 back into the gut lumen, drastically reducing oral bioavailability (<15%) [6] [7] [9]. This biological hurdle necessitated co-administration with a potent, selectively acting P-gp inhibitor to enable effective oral dosing – a strategy culminating in the Oratecan formulation (oral irinotecan + encequidar methanesulfonate).

Table 1: Challenges in Oral Irinotecan Development

ChallengeMechanistic BasisConsequence
P-gp EffluxABCB1 transporter expression in enterocytesReduced intestinal absorption of irinotecan/SN-38
First-Pass MetabolismHepatic UGT1A1-mediated glucuronidation of SN-38Inactivation of active metabolite
Gut ToxicityLocal SN-38 accumulation from luminal effluxSevere diarrhea, mucosal damage
Variable BioavailabilityInterpatient variability in P-gp expression/activityUnpredictable pharmacokinetics, efficacy loss [3] [7] [9]

Synergistic Design Principles: Encequidar Methanesulfonate as a P-glycoprotein Inhibitor

Oratecan’s core innovation lies in the strategic pairing of irinotecan with encequidar methanesulfonate (HM30181A), a third-generation P-gp inhibitor engineered for intestinal specificity and minimal systemic interactions [5] [9]. Unlike earlier P-gp inhibitors (e.g., verapamil, biricodar), which non-specifically blocked transporters in multiple tissues and inhibited cytochrome P450 enzymes, encequidar exhibits:

  • High Potency & Selectivity: Encequidar binds P-gp’s substrate-binding pocket with nanomolar affinity, competitively inhibiting SN-38 efflux without affecting other major ABC transporters (e.g., BCRP, MRP1) or CYP3A4 metabolism [9].
  • Limited Systemic Absorption: Designed for minimal (<5%) absorption beyond the gut, encequidar acts locally at the intestinal epithelium. This confines P-gp inhibition to the site of drug absorption, avoiding interference with P-gp’s protective roles in the blood-brain barrier, liver, or kidney [6] [9].
  • Synergy with SN-38 Pharmacokinetics: By blocking intestinal P-gp, encequidar significantly increases the area under the curve (AUC) of both irinotecan and SN-38. Preclinical models demonstrated a 5-10 fold increase in oral SN-38 bioavailability when co-administered with encequidar, achieving plasma concentrations comparable to therapeutic IV dosing [9].

This combination exemplifies the "Orascovery" platform technology principle: pairing a chemotherapeutic P-gp substrate with a gut-restricted, potent P-gp inhibitor to overcome inherent oral bioavailability limitations.

Table 2: Evolution of P-gp Inhibitors in Oncology

GenerationExamplesKey LimitationsAdvantage of Encequidar
FirstVerapamil, Cyclosporin ANon-specific; CYP3A4 inhibition; cardiotoxicityHigh P-gp specificity; no CYP inhibition
SecondBiricodar (VX-710)Partial systemic inhibition; pharmacokinetic interactionsMinimal systemic absorption; localized action
ThirdEncequidar, Tariquidar, ZosuquidarTariquidar/Zosuquidar: toxicity in trials, poor PKFavorable safety profile in clinical development [5] [9]

Mechanistic Basis for Intestinal-Specific P-gp Modulation

P-gp’s physiological role in the intestine is a double-edged sword. It protects against xenobiotics by extruding toxins into the gut lumen but also severely limits the absorption of orally administered chemotherapeutics like irinotecan and SN-38 [2] [7]. Oratecan leverages encequidar’s precise mechanism to counteract this selectively:

  • Direct Binding and Conformational Inhibition: Encequidar binds to P-gp’s transmembrane drug-binding domains (TMDs), competitively displacing SN-38 and preventing ATP-dependent efflux. Surface plasmon resonance and cellular thermal shift assays confirm direct, high-affinity binding (Kd ~15 nM), inducing a conformational change that locks P-gp in an inactive state [9].
  • Spatial Restriction of Effect: Due to its physicochemical properties (high molecular weight, polarity), encequidar undergoes negligible absorption across the intestinal mucosa. Its action is confined to enterocytes, preserving systemic P-gp function. This contrasts with rapidly absorbed P-gp activators like glucosamine, which enhance efflux within minutes by binding and stimulating P-gp ATPase activity [6].
  • Metabolic Stability: Encequidar is resistant to hydrolysis by intestinal carboxylesterases, ensuring sustained P-gp blockade during drug transit. Metabolomic studies in SW620/AD300 colon cancer cells confirmed encequidar does not alter key pathways like glutathione metabolism or CoA biosynthesis, underscoring its targeted action [9].

This localized inhibition allows Oratecan to achieve therapeutic SN-38 plasma levels without compromising P-gp-dependent detoxification in critical organs like the brain or liver.

Preclinical Validation of the Orascovery Platform Technology

The efficacy of the irinotecan-encequidar combination (Oratecan) was rigorously validated in vitro and in vivo:

  • In Vitro MDR Reversal: In P-gp-overexpressing SW620/AD300 human colon carcinoma cells (resistance factor to doxorubicin = 300), encequidar (1 μM) reduced the IC50 of SN-38 by 1471-fold, far exceeding verapamil (211-fold). Flow cytometry confirmed a 6-fold increase in intracellular SN-38 accumulation with encequidar co-treatment, directly reversing P-gp-mediated efflux [9]. Apoptosis assays showed synergistic cell death induction (Caspase-3 activation, Annexin V staining) only in the combination group.
  • Xenograft Tumor Models: In mice bearing SW620/AD300 xenografts, oral Oratecan (equivalent to 50 mg/kg irinotecan + 2.5 mg/kg encequidar) achieved tumor growth inhibition (TGI) of 92% – significantly superior to oral irinotecan alone (TGI 25%) or IV irinotecan (TGI 68%). Critically, SN-38 tumor concentrations were 8-fold higher with Oratecan than oral irinotecan alone [9].
  • Proof of Localized Action: Systemic P-gp function, assessed by brain penetration of the P-gp substrate loperamide, remained intact in Oratecan-treated animals, confirming encequidar’s gut-restricted activity. No significant changes in hepatic or renal P-gp expression were observed [6] [9].

Table 3: Preclinical Efficacy of Oratecan in P-gp-Overexpressing Models

ModelTreatmentKey ResultMechanistic Insight
SW620/AD300 CellsSN-38 + Encequidar (1μM)IC50 reduction: 1471-fold vs. SN-38 aloneP-gp efflux blockade confirmed via Rh123 assays
SW620/AD300 XenograftsOral Oratecan (Irino 50mg/kg + Enq 2.5mg/kg)TGI: 92%; Tumor SN-38 ↑ 8-foldSynergistic apoptosis (↑Caspase-3, ↑Bax/Bcl-2 ratio)
MDCK-MDR1 In VitroIrinotecan + EncequidarApparent Permeability (Papp) AP→BL ↑ 500%No effect on tight junctions or CYP3A4 activity [9]

These data validated the Orascovery platform’s ability to transform irinotecan into an effective oral agent by bioengineering the absorption microenvironment through targeted, localized P-gp inhibition.

Properties

CAS Number

100286-90-6; 136572-09-3

Product Name

Oratecan

IUPAC Name

[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C33H39ClN4O6

Molecular Weight

623.15

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1

InChI Key

GURKHSYORGJETM-MGDILKBHSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.